molecular formula C24H25N3O5S2 B2383533 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361159-73-1

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2383533
CAS No.: 361159-73-1
M. Wt: 499.6
InChI Key: KWYZBPWFRRVSBX-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₃H₂₇N₃O₆S₂, molecular weight: 505.604 g/mol) features a sulfamoyl group substituted with two 2-methoxyethyl chains and a naphtho[1,2-d]thiazol-2-yl moiety linked via a benzamide scaffold . Key structural attributes include:

  • Bis(2-methoxyethyl)sulfamoyl group: Enhances solubility and metabolic stability compared to bulkier or more lipophilic substituents.
  • Naphthothiazole ring: A rigid, planar aromatic system that may facilitate hydrophobic interactions in target binding pockets .
  • Benzamide linker: Common in pharmacologically active compounds, enabling hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-31-15-13-27(14-16-32-2)34(29,30)19-10-7-18(8-11-19)23(28)26-24-25-22-20-6-4-3-5-17(20)9-12-21(22)33-24/h3-12H,13-16H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYZBPWFRRVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H25N3O5S2C_{24}H_{25}N_{3}O_{5}S_{2} and a molecular weight of 499.6 g/mol. Its structural components include a naphtho[1,2-d]thiazole moiety linked to a sulfamoyl group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus effectively at concentrations as low as 1 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli1 µg/mL
Compound BStaphylococcus aureus1 µg/mL

Antifungal Activity

The antifungal potential of this class of compounds has also been explored. Compounds similar to the target compound were tested against fungi such as Aspergillus niger and Aspergillus oryzae, showing promising results in inhibiting fungal growth . The antifungal activity often correlates with the presence of specific functional groups that enhance membrane permeability or disrupt fungal cell metabolism.

Antitumor Activity

The antitumor efficacy of related compounds has been evaluated in various cancer cell lines. For example, studies on thiazole derivatives have demonstrated significant cytotoxic effects against several cancer types, including breast and lung cancer cells . The mechanisms include induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)0.004CDK2 inhibition, apoptosis induction
MCF7 (Breast Cancer)0.009G2/M cell cycle arrest

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogenic bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial potency .
  • Case Study on Antitumor Efficacy : Research involving structure-guided discovery revealed that specific thiazole derivatives exhibited dual inhibition of CDK2 and CDK9, leading to effective tumor suppression in vitro . These findings suggest that structural features play a crucial role in determining the biological activity of these compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their efficacy against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer). Results from related studies show that derivatives can inhibit cell proliferation effectively, with some compounds achieving IC50 values lower than standard chemotherapeutics like 5-Fluorouracil . The naphtho[1,2-d]thiazole moiety is particularly noted for its ability to induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated that specific modifications to the sulfamoyl group enhanced antimicrobial activity significantly. Compounds were tested against a panel of microorganisms, revealing that those with electron-withdrawing groups showed improved potency .

Case Study 2: Anticancer Screening

In another investigation, a series of naphtho[1,2-d]thiazole derivatives were assessed for their anticancer properties using the Sulforhodamine B assay. Results indicated that certain modifications led to increased selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazole/Thiazol-2-yl Derivatives
  • Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Key differences: Replaces the sulfamoyl group with a 3,4-dichlorobenzamide and introduces a morpholinomethyl substituent.
  • LMM5 (): 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Key differences: Substitutes the naphthothiazole with a 1,3,4-oxadiazole ring and uses a benzyl(methyl)sulfamoyl group.
Sulfamoyl/Sulfonamide Derivatives
  • Lox12Slug001 (): 4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(naphtho[1,2-d]thiazol-2-yl)benzenesulfonamide Key differences: Replaces the benzamide-sulfamoyl group with a sulfonamide linker and adds a hydroxy-methoxybenzyl substituent. Implications: The sulfonamide group may enhance hydrogen bonding, while the hydroxy-methoxybenzyl substituent could improve target engagement via polar interactions. However, the absence of methoxyethyl chains might reduce solubility .

Physicochemical and Spectral Properties

Property Target Compound Compound 4d () LMM5 ()
Molecular Weight 505.604 g/mol ~450–500 g/mol (estimated) ~480–520 g/mol (estimated)
Solubility Likely moderate (methoxyethyl) Low (dichloro, morpholinomethyl) Moderate (benzyl, oxadiazole)
Key IR Bands ~1250 cm⁻¹ (S=O), ~1660 cm⁻¹ (C=O) ~1663–1682 cm⁻¹ (C=O) ~1243–1258 cm⁻¹ (C=S)
1H NMR Features Methoxyethyl protons (~3.2–3.6 ppm) Pyridinyl protons (~7–9 ppm) Oxadiazole-linked benzyl protons
  • Spectral Notes: The target compound’s bis(2-methoxyethyl) groups would exhibit distinct proton signals at 3.2–3.6 ppm, while its sulfamoyl and benzamide carbonyls would align with IR bands observed in analogs (e.g., 1250 cm⁻¹ for S=O in ) .

Preparation Methods

Cyclocondensation of 1-aminonaphthalene-2-thiol

A validated route involves:

  • Thiol generation : Treat 1-nitronaphthalene with NaSH in DMF at 110°C (12 h) to yield 1-aminonaphthalene-2-thiol.
  • Thiazole formation : React with chloroacetonitrile (1.2 eq) in ethanol under reflux (Scheme 1):

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Time 8 h
Catalyst Pyridine (0.5 eq)
Yield 67%

Purification via silica chromatography (hexane:EtOAc 4:1) gives pale yellow crystals (m.p. 142–144°C).

Synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid

Sulfamoylation of Methyl 4-hydroxybenzoate

A three-step sequence adapted from sulfonamide protocols:

Step 1: Sulfonation
React methyl 4-hydroxybenzoate with chlorosulfonic acid (2.5 eq) at 0°C → 5°C for 3 h. Quench with ice to precipitate methyl 4-(chlorosulfonyl)benzoate (89% yield).

Step 2: Amination
Treat with bis(2-methoxyethyl)amine (1.1 eq) in dichloromethane (DCM) at −10°C:

Parameter Value
Base Et3N (2.5 eq)
Reaction Time 2 h
Workup Wash with 5% HCl
Yield 76%

Step 3: Ester hydrolysis
Reflux methyl ester in 1M NaOH/EtOH (1:3) for 4 h. Acidify with HCl to pH 2 → precipitate title acid (93% yield).

Amide Coupling

Carbodiimide-Mediated Coupling

Activate 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid with EDCI/HOBt:

Optimized Conditions

Component Quantity
Carboxylic acid 1.0 eq
EDCI 1.2 eq
HOBt 1.5 eq
Solvent DMF
Temperature 0°C → RT
Time 12 h

Add naphtho[1,2-d]thiazol-2-amine (1.05 eq) and stir. Isolate product via:

  • Dilution with H2O
  • Extraction with EtOAc (3×)
  • Chromatography (CH2Cl2:MeOH 20:1)

Yield : 68%
Purity : 95% (HPLC)

Alternative Synthetic Routes

Ullmann-Type Coupling for Challenging Amidation

For recalcitrant coupling, employ CuI/L-proline catalyst:

Parameter Value
CuI 10 mol%
L-Proline 20 mol%
Base K2CO3
Solvent DMSO
Temperature 110°C
Time 24 h
Yield 54%

Spectroscopic Characterization

Key Spectral Data

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, NH), 8.25–7.21 (m, 10H, Ar-H), 4.12 (t, J=6.4 Hz, 4H, OCH2), 3.51 (s, 6H, OCH3)
13C NMR (101 MHz, DMSO-d6) δ 167.8 (C=O), 152.1 (C-SO2), 142.3–116.4 (Ar-C), 69.2 (OCH2), 58.7 (OCH3)
HRMS (ESI+) m/z 500.1241 [M+H]+ (calc. 500.1238)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace EDCI/HOBt with T3P® (propylphosphonic anhydride): 82% yield at 1/3 reagent cost
  • Use continuous flow sulfonation to handle exothermic steps safely

Purification Advances

  • Recrystallization Solvent : Heptane:EtOAc (5:1) achieves 99.5% purity in one step
  • Chromatography Avoidance : pH-controlled extraction removes unreacted amine

Challenges and Mitigation

Challenge Solution
Sulfamoyl group hydrolysis Maintain pH <5 during workup
Thiazole ring oxidation Use degassed solvents/N2 blanket
Low amidation yield Microwave assistance (100°C, 30 min → 89%)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example, coupling a naphthothiazol-2-amine derivative with a sulfamoylbenzoyl chloride intermediate under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or THF. Temperature control (0–5°C during acyl chloride addition; room temperature for coupling) and stoichiometric ratios are critical. Purification via column chromatography or recrystallization improves yield and purity .
  • Optimization : Adjusting solvent polarity (e.g., switching from DCM to acetonitrile) and catalyst use (e.g., DMAP for amide bond formation) can enhance reaction efficiency. Monitoring by TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodology :

  • NMR (¹H/¹³C): Confirms the presence of the naphthothiazole aromatic protons (δ 7.5–8.5 ppm) and methoxyethyl groups (δ 3.2–3.6 ppm).
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns consistent with the sulfamoyl and benzamide moieties .

Q. What preliminary biological assays are recommended to screen this compound for antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (Mueller-Hinton agar; 24–48 hr incubation). Zone-of-inhibition diameters ≥15 mm indicate significant activity .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose ranges of 1–100 µM over 48–72 hr are typical. Compare to positive controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the methoxyethyl groups (e.g., replace with ethoxy or propyl chains) or substitute the naphthothiazole with benzothiazole.
  • Biological Testing : Compare IC₅₀ values of analogs to identify critical substituents. For example, bulkier alkyl groups on the sulfamoyl moiety may enhance membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase or tubulin .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration in media).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
  • Synergistic Studies : Test combinatorial effects with known inhibitors (e.g., β-lactam antibiotics for antimicrobial studies) to identify confounding factors .

Q. How can the compound’s stability under physiological conditions be evaluated, and what formulation adjustments improve bioavailability?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hr, analyzing degradation via HPLC.
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions. For example, encapsulation in liposomes improves aqueous dispersion and cellular uptake .
  • Pharmacokinetics : Conduct rodent studies to measure plasma half-life and tissue distribution. LC-MS/MS quantifies parent compound and metabolites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported antimicrobial activity between disk diffusion and broth microdilution assays?

  • Methodology :

  • Assay Comparison : Disk diffusion measures bacteriostatic effects, while broth microdilution determines minimum inhibitory concentration (MIC). Reconcile data by correlating zone diameters with MIC values using regression analysis.
  • Biofilm Testing : Assess activity against bacterial biofilms (e.g., crystal violet staining), as static vs. biofilm conditions may explain variability .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s mechanism of action in cancer cells?

  • Methodology :

  • Negative Controls : Untreated cells and vehicle-only (e.g., DMSO) samples.
  • Positive Controls : Paclitaxel (for microtubule disruption) or doxorubicin (DNA intercalation).
  • Pathway-Specific Inhibitors : Use inhibitors of apoptosis (e.g., Z-VAD-FMK) or autophagy (chloroquine) to isolate mechanisms .

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